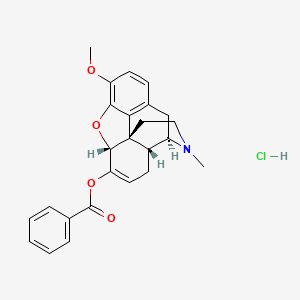

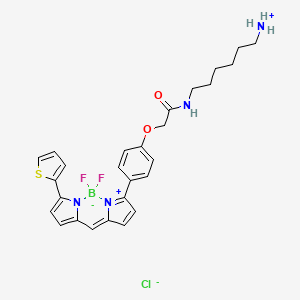

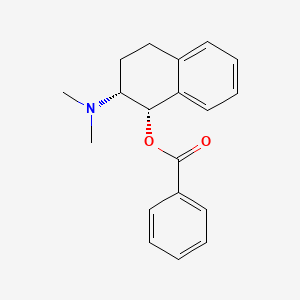

![molecular formula C24H29ClN6O3 B606081 2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)

2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide

Overview

Description

BI-3802 is a highly potent degrader of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a zinc finger transcription factor that plays a crucial role in the regulation of genes involved in cell cycle control, cell death, differentiation, and the DNA damage response. By inhibiting the interaction of the BTB/POZ domain of BCL6 with several co-repressors, BI-3802 effectively degrades the BCL6 protein, making it a valuable tool for studying BCL6 biology and its role in various diseases, particularly diffuse large B-cell lymphoma (DLBCL) .

Scientific Research Applications

BI-3802 has a wide range of scientific research applications, including:

Chemistry: BI-3802 is used as a chemical probe to study the interactions and functions of the BCL6 protein. .

Biology: In biological research, BI-3802 is used to investigate the role of BCL6 in cell cycle control, apoptosis, and differentiation. .

Medicine: BI-3802 has potential therapeutic applications in the treatment of B-cell lymphomas and other cancers. .

Industry: In the pharmaceutical industry, BI-3802 is used in drug discovery and development to identify new therapeutic targets and develop novel cancer treatments

Mechanism of Action

BI-3802 exerts its effects by binding to the BTB/POZ domain of the BCL6 protein, inducing its polymerization and subsequent degradation. The degradation process is mediated by the E3 ligase SIAH1, which ubiquitinates BCL6, targeting it for proteasomal degradation. This mechanism effectively reduces the levels of BCL6 in cells, leading to the de-repression of BCL6 target genes and inhibition of cancer cell growth .

Future Directions

Biochemical Analysis

Biochemical Properties

BI-3802 shows potent activity on human BCL6 with IC50 ≤ 3 nM in the BCL6:BCOR ULight TR-FRET assay . The compound interacts with the BTB domain of BCL6, a zinc finger transcription factor . By binding to DNA and recruiting one of its co-repressors (NCoR, SMRT, or BCOR) to its dimeric BTB domain, BCL6 represses genes involved in cell cycle control, cell death, differentiation, and the DNA damage response .

Cellular Effects

In cellular models, exposure to BI-3802 can drive multiple cycles of foci formation consisting of BTB-BCL6 fused to EGFP, which are not degraded due to the lack of a degron . Live cell fluorescence microscopy revealed reversible BI-3802 induced foci formation in cells expressing a non-degradable eGFP BCL6 which indicated polymerization .

Molecular Mechanism

The molecular mechanism of BI-3802 involves the induction of specific and potent ubiquitination and subsequent proteasomal degradation of BCL6 . Cryo-electron microscopy showed how BI-3802 facilitates BCL6 dimerization and assembly into helices . BI-3802 is located at the interfaces between BCL6 dimers, where it has specific contacts to a tyrosine residue in the BTB domain of one monomer and a cysteine residue in the BTB domain of the adjacent monomer while also facilitating the formation of an arginine–glutamate salt bridge between the two monomers .

Temporal Effects in Laboratory Settings

The magnitude of oligomerization can be controlled in vitro by BI-3802 concentration and exposure time . In cellular models, exposure to BI-3802 can drive multiple cycles of foci formation consisting of BTB-BCL6 fused to EGFP, which are not degraded due to the lack of a degron .

Metabolic Pathways

It is known that the compound interacts with the BTB domain of BCL6, a zinc finger transcription factor

Subcellular Localization

Live cell fluorescence microscopy has revealed reversible BI-3802 induced foci formation in cells expressing a non-degradable eGFP BCL6 which indicated polymerization

Preparation Methods

Synthetic Routes and Reaction Conditions

BI-3802 is synthesized through a series of chemical reactions that involve the formation of a complex molecular structure. The synthetic route typically includes the following steps:

- Formation of the core structure through a series of condensation and cyclization reactions.

- Introduction of functional groups such as chlorides and amides through substitution reactions.

- Final purification and crystallization to obtain the pure compound .

Industrial Production Methods

The industrial production of BI-3802 involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

BI-3802 undergoes various chemical reactions, including:

Oxidation: BI-3802 can be oxidized to form different oxidation states, which may affect its biological activity.

Reduction: Reduction reactions can modify the functional groups on BI-3802, potentially altering its efficacy.

Substitution: Substitution reactions are used to introduce or replace functional groups on the BI-3802 molecule

Common Reagents and Conditions

Common reagents used in the reactions involving BI-3802 include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as halides and amines

Major Products Formed

The major products formed from the reactions involving BI-3802 depend on the specific reaction conditions and reagents used. These products can include various derivatives of BI-3802 with modified functional groups, which may exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

BI-3812: A BCL6 inhibitor that disrupts the BCL6-co-repressor interaction but does not induce BCL6 degradation

CCT373566: A potent BCL6 degrader with a different chemical structure but similar biological activity.

Uniqueness of BI-3802

BI-3802 is unique in its ability to induce the polymerization and degradation of BCL6, a mechanism not observed with other BCL6 inhibitors or degraders. This unique mechanism of action makes BI-3802 a valuable tool for studying BCL6 biology and developing new therapeutic strategies for B-cell lymphomas .

Properties

IUPAC Name |

2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTJETQFYHZHNB-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

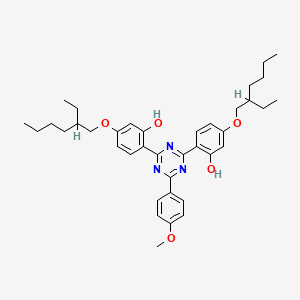

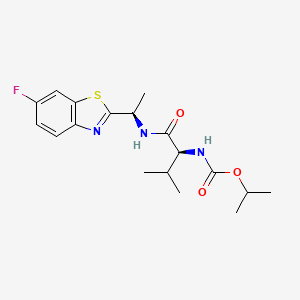

![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)